molecular formula C8H10N2O B231270 1-(4-Aminophenyl)ethan-1-one oxime

1-(4-Aminophenyl)ethan-1-one oxime

Cat. No. B231270
M. Wt: 150.18 g/mol
InChI Key: ZIBZGXFVQGQEBO-UXBLZVDNSA-N
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Description

1-(4-Aminophenyl)ethan-1-one oxime, also known as APEO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APEO is a white crystalline powder with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol. In

Mechanism Of Action

The mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime is not fully understood. However, it is believed that 1-(4-Aminophenyl)ethan-1-one oxime exerts its effects through the modulation of various signaling pathways. 1-(4-Aminophenyl)ethan-1-one oxime has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
1-(4-Aminophenyl)ethan-1-one oxime has been shown to have various biochemical and physiological effects. 1-(4-Aminophenyl)ethan-1-one oxime has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. 1-(4-Aminophenyl)ethan-1-one oxime has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders. In addition, 1-(4-Aminophenyl)ethan-1-one oxime has been shown to enhance plant growth and improve crop yield, which may have implications for agriculture.

Advantages And Limitations For Lab Experiments

1-(4-Aminophenyl)ethan-1-one oxime has several advantages for lab experiments. 1-(4-Aminophenyl)ethan-1-one oxime is relatively easy to synthesize and can be obtained in high purity. 1-(4-Aminophenyl)ethan-1-one oxime is also stable under a wide range of conditions, which makes it suitable for various experiments. However, 1-(4-Aminophenyl)ethan-1-one oxime has some limitations for lab experiments. 1-(4-Aminophenyl)ethan-1-one oxime is relatively insoluble in water, which may limit its use in certain experiments. In addition, 1-(4-Aminophenyl)ethan-1-one oxime has not been extensively studied in vivo, which may limit its applicability in certain fields.

Future Directions

There are several future directions for the study of 1-(4-Aminophenyl)ethan-1-one oxime. One direction is to further investigate the mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime. Understanding the mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime may lead to the development of more effective treatments for various diseases. Another direction is to explore the potential of 1-(4-Aminophenyl)ethan-1-one oxime as a drug delivery system. 1-(4-Aminophenyl)ethan-1-one oxime's ability to cross the blood-brain barrier may make it a promising candidate for the treatment of neurological disorders. Finally, further research is needed to explore the potential of 1-(4-Aminophenyl)ethan-1-one oxime in agriculture and material science. 1-(4-Aminophenyl)ethan-1-one oxime's ability to enhance plant growth and act as a corrosion inhibitor may have important implications in these fields.
In conclusion, 1-(4-Aminophenyl)ethan-1-one oxime is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-(4-Aminophenyl)ethan-1-one oxime can be synthesized through a relatively simple method and has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 1-(4-Aminophenyl)ethan-1-one oxime also has potential applications in agriculture and material science. Further research is needed to fully understand the mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime and to explore its potential applications in various fields.

Synthesis Methods

1-(4-Aminophenyl)ethan-1-one oxime can be synthesized through the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in an acidic medium and yields 1-(4-Aminophenyl)ethan-1-one oxime as a white crystalline powder. The synthesis method of 1-(4-Aminophenyl)ethan-1-one oxime is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-Aminophenyl)ethan-1-one oxime has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(4-Aminophenyl)ethan-1-one oxime has been investigated for its anti-inflammatory and antioxidant properties. 1-(4-Aminophenyl)ethan-1-one oxime has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 1-(4-Aminophenyl)ethan-1-one oxime has been investigated for its ability to enhance plant growth and improve crop yield. In material science, 1-(4-Aminophenyl)ethan-1-one oxime has been studied for its potential as a corrosion inhibitor.

properties

Product Name

1-(4-Aminophenyl)ethan-1-one oxime

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(NE)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6+

InChI Key

ZIBZGXFVQGQEBO-UXBLZVDNSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N

SMILES

CC(=NO)C1=CC=C(C=C1)N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N

Origin of Product

United States

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